
4-(2-chloroacetyl)-1H-pyrrole-2-carbaldehyde N-(4-nitrophenyl)hydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-(2-chloroacetyl)-1H-pyrrole-2-carbaldehyde N-(4-nitrophenyl)hydrazone” is a complex organic compound. It is related to the class of compounds known as cyanoacetohydrazides . Cyanoacetohydrazides are used as precursors in reactions leading to the construction of heterocycles . They are versatile and convenient intermediates for the synthesis of a wide variety of heterocyclic compounds .
Synthesis Analysis
The synthesis of such compounds often involves the use of cyanoacetic acid hydrazide, which can act as an ambident nucleophile . This substrate can react at five possible sites, allowing for a variety of polyfunctional heterocyclic compounds of biological interest . The synthesis of these compounds often involves reactions with various reactants, including both nucleophiles and electrophiles .Molecular Structure Analysis
The molecular structure of “4-(2-chloroacetyl)-1H-pyrrole-2-carbaldehyde N-(4-nitrophenyl)hydrazone” is likely complex, given its relation to cyanoacetohydrazides . These compounds have a hydrazine component, and the chemistry of the carbon–nitrogen double bond of hydrazone is becoming the backbone of condensation reactions in benzo-fused N-heterocycles .Chemical Reactions Analysis
The chemical reactivity of “4-(2-chloroacetyl)-1H-pyrrole-2-carbaldehyde N-(4-nitrophenyl)hydrazone” is likely similar to that of other cyanoacetohydrazides . These compounds can undergo a variety of reactions, including cyclocondensation and cyclization . The results of these reactions are often arranged in terms of the type of heterocycle formed .Applications De Recherche Scientifique
Antimicrobial and Anticancer Applications
Hydrazide–Hydrazone Derivatives
These compounds display a wide array of biological activities, including antimicrobial and anticancer properties. Research has shown that hydrazide–hydrazones are frequently evaluated for their antimicrobial activity, which is the most common biological property investigated in scientific literature. They have been found to possess antibacterial, antitubercular, antifungal, anticancer, anti-inflammatory, and anticonvulsant activities among others, making them potential candidates for the development of new therapeutic agents (Popiołek, 2016).
Azo-Hydrazone Tautomerism
The study of azo-hydrazone tautomerism in dyes, which can be related to the chemical structure of the target compound, offers insights into the physico-chemical properties and coloration effects of these compounds. This research contributes to our understanding of how structural variations in compounds like hydrazones can influence their applications, including in the development of dyes and pigments with specific properties (Mirković et al., 2013).
Environmental and Analytical Chemistry Applications
Control and Analysis of Hydrazides and Hydrazones
These compounds are also significant in environmental and analytical chemistry, particularly as genotoxic impurities in active pharmaceutical ingredients (APIs) and drug products. The analysis and control of hydrazides, hydrazones, and related compounds are critical for ensuring the safety and efficacy of pharmaceuticals. Techniques employed include chromatographic and spectroscopic methods, often involving derivatization to facilitate detection and quantification (Elder et al., 2011).
Neurological and Neurodegenerative Disorder Research
Hydrazides and Hydrazones in Neurological Research
The structural motif of hydrazides and hydrazones is found in various bioactive compounds that demonstrate significant pharmacological applications, including the potential treatment of neurological and neurodegenerative disorders. Advances in the chemistry and applications of hydrazone derivatives highlight their potential in developing new therapeutic agents for brain-related disorders, underscoring the importance of continued research in this area (Agrawal et al., 2022).
Orientations Futures
The future directions for research into “4-(2-chloroacetyl)-1H-pyrrole-2-carbaldehyde N-(4-nitrophenyl)hydrazone” and similar compounds are likely to involve further exploration of their synthesis, properties, and potential applications . This could include the development of new synthetic methods, the investigation of their biological activity, and the exploration of their potential uses in medicine and other fields .
Propriétés
IUPAC Name |
2-chloro-1-[5-[(E)-[(4-nitrophenyl)hydrazinylidene]methyl]-1H-pyrrol-3-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN4O3/c14-6-13(19)9-5-11(15-7-9)8-16-17-10-1-3-12(4-2-10)18(20)21/h1-5,7-8,15,17H,6H2/b16-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWURPQAPACOLQC-LZYBPNLTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NN=CC2=CC(=CN2)C(=O)CCl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1N/N=C/C2=CC(=CN2)C(=O)CCl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-chloroacetyl)-1H-pyrrole-2-carbaldehyde N-(4-nitrophenyl)hydrazone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



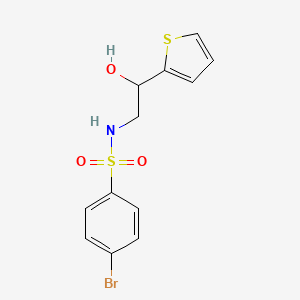
![(5-fluoropyridin-3-yl)((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2557636.png)
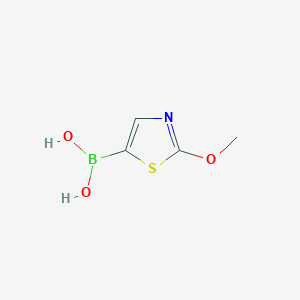
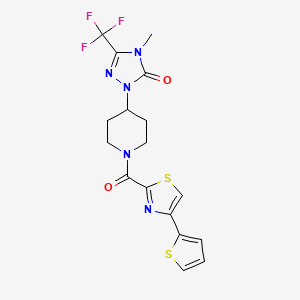
![N-Cyclopentyl-4-[(4-oxoquinazolin-3-yl)methyl]piperidine-1-carboxamide](/img/structure/B2557639.png)
![Ethyl 4-[2-(3-cyano-6-methyl-2-pyridylthio)acetylamino]benzoate](/img/structure/B2557642.png)
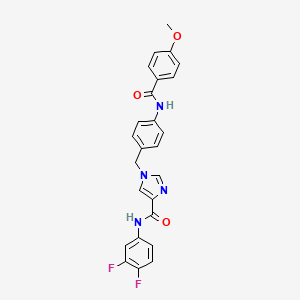
![Ethyl 7-methyl-2-((4-nitrobenzyl)thio)-4-oxo-5-(pyridin-4-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2557645.png)
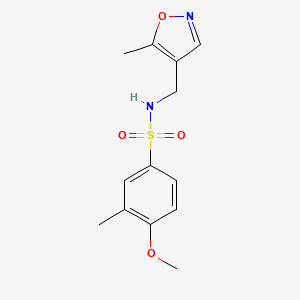
![N-cycloheptyl-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2557650.png)
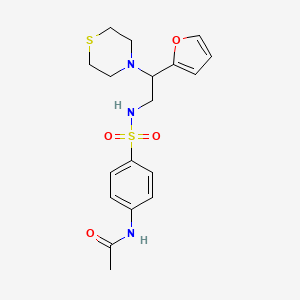
![4-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(6-methylbenzo[d]thiazol-2-yl)butanamide](/img/structure/B2557652.png)